molecular formula C14H14N2O2 B1332465 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 380432-30-4

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No.: B1332465
CAS No.: 380432-30-4
M. Wt: 242.27 g/mol
InChI Key: YJLLXEJOXOYNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Classification in Heterocyclic Chemistry

The development of naphthyridine chemistry traces its origins to the pioneering work of August Reissert in 1893, who first proposed the naphthyridine nomenclature for this new class of heterocyclic derivatives. Reissert conceptualized naphthyridines as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. The foundational synthesis of the first unsubstituted naphthyridines was achieved in 1927 by Bobranski, Sucharda, and Koller, who reported the successful preparation of 1,5-naphthyridine and 1,8-naphthyridine. This breakthrough established the framework for understanding the six possible isomeric naphthyridines that form the basis of modern naphthyridine chemistry.

The classification of 2-Methyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine-10-carboxylic acid within heterocyclic chemistry positions it as a member of the benzonaphthyridine subfamily, specifically the 1,6-naphthyridine isomer. The compound represents a partially saturated derivative of the parent benzo[b]naphthyridine system, with the tetrahydro designation indicating the saturation of positions 1, 2, 3, and 4. This structural modification significantly influences the compound's chemical reactivity and biological properties compared to its fully aromatic counterparts.

Historical development of benzonaphthyridine chemistry has revealed these compounds as structurally interesting heterocycles with diverse chemical reactivity patterns. The evolution of synthetic methodologies for accessing these frameworks has progressed from classical condensation reactions to modern metal-catalyzed approaches, enabling the preparation of increasingly complex substituted derivatives. The specific positioning of substituents, such as the methyl group at position 2 and carboxylic acid at position 10 in the target compound, reflects sophisticated synthetic control achieved through decades of methodological advancement.

Nomenclature and Structural Identification

The systematic nomenclature of 2-Methyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine-10-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name systematically describes the core tricyclic framework, degree of saturation, and functional group substitutions. The benzo[b]naphthyridine designation indicates the fusion pattern of a benzene ring to positions b of the 1,6-naphthyridine core, while the tetrahydro prefix specifies the saturation state of the heterocyclic portion.

Table 1: Structural Identifiers and Nomenclature Variants

Identifier Type Value
Chemical Abstracts Service Number 380432-30-4
Molecular Formula C14H14N2O2
International Union of Pure and Applied Chemistry Name 2-methyl-3,4-dihydro-1H-benzo[b]naphthyridine-10-carboxylic acid
Simplified Molecular Input Line Entry System CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
International Chemical Identifier InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18)

The structural identification of this compound reveals a complex tricyclic architecture with specific regiochemical features. The nitrogen atoms occupy positions 1 and 6 of the naphthyridine core, creating a characteristic electronic distribution that influences both chemical reactivity and potential biological activity. The methyl substituent at position 2 provides steric and electronic modulation, while the carboxylic acid functionality at position 10 introduces hydrogen bonding capability and ionizable character.

Alternative nomenclature systems have been employed historically for naphthyridine derivatives, including designations such as pyridopyridines, benzodiazines, and diazanaphthalenes. However, the current Chemical Abstracts indexing system, established in 1936, standardizes the naphthyridine terminology. The specific compound under investigation incorporates additional descriptors reflecting its saturated nature and substitution pattern, resulting in the comprehensive systematic name.

Position within Benzonaphthyridine Family

The benzonaphthyridine family encompasses three principal isomeric systems: benzo[c]naphthyridine, benzo[h]naphthyridine, and benzo[f]naphthyridine. The target compound 2-Methyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine-10-carboxylic acid belongs to the benzo[b]naphthyridine subfamily, characterized by the specific fusion pattern of the benzene ring to the 1,6-naphthyridine core. This structural arrangement creates a unique electronic environment that distinguishes it from other benzonaphthyridine isomers.

Within the broader context of naphthyridine chemistry, the 1,6-naphthyridine framework represents one of six possible isomeric arrangements of nitrogen atoms in the bicyclic system. The specific electronic properties of 1,6-naphthyridines arise from the meta-diazine relationship between the nitrogen atoms, creating distinct reactivity patterns compared to other naphthyridine isomers. The fusion of an additional benzene ring to form the benzonaphthyridine system further modulates these electronic characteristics.

Table 2: Comparative Analysis of Benzonaphthyridine Isomers

Isomer Nitrogen Positions Electronic Character Synthesis Complexity
Benzo[c]naphthyridine 1,5-meta relationship Moderate electron deficiency Moderate
Benzo[h]naphthyridine 1,6-meta relationship Balanced electronic distribution High
Benzo[f]naphthyridine 1,7-para relationship High electron deficiency High

The partially saturated nature of 2-Methyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine-10-carboxylic acid distinguishes it from fully aromatic benzonaphthyridine derivatives. This structural feature significantly impacts the compound's three-dimensional conformation, chemical stability, and potential interaction with biological targets. The tetrahydro modification reduces the overall aromaticity of the system while maintaining the essential heterocyclic framework necessary for biological activity.

Research into benzonaphthyridine chemistry has revealed these compounds as versatile scaffolds for medicinal chemistry applications. The specific substitution pattern of the target compound, featuring both alkyl and carboxylic acid functionalities, provides multiple sites for structure-activity relationship studies and further chemical modification. This positioning within the benzonaphthyridine family makes it a valuable intermediate for accessing more complex derivatives.

Significance in Chemical Research and Proteomics

The significance of 2-Methyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine-10-carboxylic acid in chemical research stems from its unique structural features and potential applications in medicinal chemistry. Naphthyridine-based compounds have demonstrated remarkable versatility as pharmacological agents, exhibiting activities ranging from antibacterial and antifungal properties to anticancer and enzyme inhibitory effects. The specific structural characteristics of the target compound position it as a valuable scaffold for drug discovery and chemical biology investigations.

Contemporary research has highlighted the importance of naphthyridine derivatives as chemical probes for biological systems. The development of selective inhibitors based on naphthyridine frameworks has proven particularly valuable for studying protein function and cellular processes. The carboxylic acid functionality present in the target compound provides an excellent handle for bioconjugation reactions, enabling the attachment of fluorescent labels, affinity tags, or other functional groups for proteomics applications.

Table 3: Research Applications of Naphthyridine Derivatives

Application Area Specific Use Compound Features Utilized
Chemical Biology Protein labeling and detection Reactive functional groups
Drug Discovery Enzyme inhibition studies Heterocyclic core structure
Materials Science Fluorescent probe development Electronic properties
Synthetic Chemistry Building block for complex molecules Multiple functionalization sites

The proteomics applications of naphthyridine-based compounds have expanded significantly with advances in fluorescent probe design. Researchers have developed electron push-pull type naphthyridine frameworks that exhibit large Stokes shifts and enhanced emission properties in aqueous environments. The amine-reactive characteristics of these systems make them particularly suitable for protein labeling applications, including endoplasmic reticulum-selective protein labeling and organelle staining in living cells.

Recent investigations have demonstrated the utility of naphthyridine derivatives as selective chemical probes for studying specific protein targets. The development of potent and selective inhibitors, such as those targeting casein kinase 2, has provided valuable tools for interrogating biological pathways. The structural diversity accessible through naphthyridine chemistry enables the fine-tuning of selectivity profiles and pharmacological properties. The target compound's specific substitution pattern offers opportunities for further optimization in these research contexts.

The synthetic accessibility of 2-Methyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine-10-carboxylic acid through established methodologies enhances its value as a research tool. Modern synthetic approaches to benzonaphthyridine derivatives have evolved to include metal-catalyzed cyclization reactions, electrocyclic ring closures, and domino reaction sequences. These methodological advances facilitate the preparation of structurally diverse analogs for systematic structure-activity relationship studies.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLLXEJOXOYNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Dehydrogenation and Friedlander Annulation

A key method involves a MnO2-catalyzed, ligand-free, one-pot synthesis using deep eutectic solvents (DES) as reaction media. The process includes:

  • Reacting 2-amino-5-chloro-benzhydrol with 1-benzyl-4-piperidinol in the presence of MnO2 (10 mol %) and potassium tert-butoxide (KOtBu, 1.5 equiv) at 100 °C.
  • Initial heating for 45 minutes to achieve dehydrogenation, forming intermediates such as 2-benzyl-8-chloro-10-phenyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine.
  • Subsequent addition of a second DES mixture (TBAB/p-TSA) and further heating to promote Friedlander annulation.
  • Final addition of benzyl alcohol and continued heating to yield the desired tetrahydrobenzo[b]naphthyridine derivatives with good yields (~85%).

This method is notable for its mild conditions, high yields, and environmentally friendly solvent system (DES) that replaces traditional volatile organic solvents.

Functional Group Introduction and Carboxylic Acid Formation

The carboxylic acid group at the 10-position can be introduced by starting from anthranilic acid derivatives and performing chlorination followed by condensation with alkylpiperidine-4-one derivatives:

  • Phosphorus chloride is added dropwise to anthranilic acids, followed by reaction with 1-alkylpiperidine-4-one at 100 °C for 4 hours.
  • The reaction mixture is neutralized and extracted, yielding 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines.
  • Subsequent oxidation or substitution reactions can convert the 10-chloro group to a carboxylic acid functionality.
  • Crystallization from diethyl ether affords the pure product with high yield (up to 92% for related compounds).

Alternative Synthetic Routes

Other methods include:

  • Use of activated alkynes and formic acid in methanol or trifluoroethanol to introduce vinyl or phenylethynyl substituents at the 2-position, which can be further transformed to carboxylic acid derivatives.
  • Copper-catalyzed coupling reactions with phenylacetylene derivatives to functionalize the tetrahydrobenzo[b]naphthyridine core.

Reaction Conditions and Optimization

The following table summarizes key reaction parameters and yields from the MnO2-catalyzed synthesis route:

Entry Catalyst (10 mol %) Base (1.5 equiv) DES-1 (W/W) DES-2 (W/W) Temp (°C) Time (h) Yield (%) of Intermediate (17) Yield (%) of Final Product (15f)
1 MnO2 KOtBu 1,4-Dioxane, ACN 100 mg/100 mg 100 4 20 -
2 MnO2 KOtBu Toluene 100 mg/100 mg 100 4 60 -
5 MnO2 KOtBu ChCl/p-TSA (1:1) TBAB/p-TSA (1:1) 100 2–4 70 85
7 CuSO4/ZnSO4/NiSO4 KOtBu ChCl/p-TSA (1:1) TBAB/p-TSA (1:1) 100 4 10–30 -
  • The combination of MnO2 catalyst with KOtBu base in ChCl/p-TSA and TBAB/p-TSA DES mixtures at 100 °C provides the best yields.
  • Other metal catalysts (Cu, Zn, Ni, Fe salts) show significantly lower yields.
  • The reaction time varies from 2 to 4 hours depending on the substrate and conditions.

Mechanistic Insights

  • The initial step involves activation and dehydrogenation of the hydroxyl groups in the starting materials by MnO2 and base.
  • The DES medium facilitates hydrogen bonding and activation of carbonyl and amino groups, promoting imine formation and subsequent enamine condensation.
  • Friedlander annulation proceeds via cyclization and dehydration steps to form the tetrahydrobenzo[b]naphthyridine core.
  • Sequential addition of benzyl alcohol leads to dehydrogenative oxidation to benzaldehyde, which participates in further condensation to finalize the product structure.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Outcome Yield (%)
Chlorination of anthranilic acid Phosphorus chloride, 100 °C, 4 h 10-chloro-anthranilic acid derivative -
Condensation with piperidone 1-alkylpiperidine-4-one, 100 °C, 4 h 2-alkyl-10-chloro-tetrahydrobenzo[b]naphthyridine 92 (for 3a)
MnO2-catalyzed dehydrogenation MnO2 (10 mol %), KOtBu (1.5 equiv), DES, 100 °C Formation of intermediate (17) 70
Friedlander annulation TBAB/p-TSA DES, 100 °C, 1.5 h Cyclized tetrahydrobenzo[b]naphthyridine (15f) 85
Functional group transformation Benzyl alcohol addition, 100 °C, 3 h Final product with carboxylic acid group 85

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 10 undergoes typical transformations:

Esterification

  • Conversion to methyl ester : Treatment with methanol in the presence of sulfuric acid or via diazomethane generates the methyl ester derivative (e.g., compound 3 in ).

Amidation

  • Formation of carboxamides : Reaction with amines (e.g., morpholine) using coupling agents like HATU or EDCl yields amides such as (2-benzyl-1,2,3,4-tetrahydrobenzo[b] naphthyridin-10-yl)(morpholino)methanone .
  • Direct amidation : Treatment with ammonium acetate in DMF produces carboxamide derivatives (e.g., compound 34 in ).
TransformationReagents/ConditionsProduct ExampleReference
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester derivative
Amidation (coupling)HATU, DIPEA, morpholine, DCM, RTMorpholine carboxamide
Direct amidationNH₄OAc, DMF, 120°C, 6 h10-Carboxamide derivative

Modifications at the 2-Methyl Group

The methyl group at position 2 can be oxidized or functionalized :

  • Acetylation : Introduction of an acetyl group via Friedel-Crafts acylation or nucleophilic substitution generates 2-acetyl derivatives (e.g., 6c in ).
  • Dealkylation : Treatment with α-chloroethyl chloroformate (ACE-Cl) removes protecting groups, enabling further substitutions .

Biological Activity-Driven Reactions

Derivatives of this compound exhibit pharmacological potential, influencing reaction design:

  • Antimicrobial agents : Fluorination at position 6 and introduction of cyclopropyl or azetidine moieties enhance activity against Gram-positive bacteria (e.g., compound 11a in ).
  • Phosphodiesterase inhibitors : Substituents like 3-chloro-4-methoxybenzylamino improve selectivity for PDE5 (e.g., 6c with IC₅₀ = 0.056 nM) .

Mechanistic Insights

  • Dehydrogenative coupling : MnO₂-catalyzed reactions in deep eutectic solvents (DES) enable C(sp³)–H functionalization, forming fused polycyclic systems (e.g., 13f and 15f in ).
  • Non-covalent interactions : Hydrogen bonding with catalysts like choline hydroxide facilitates aqueous-phase synthesis .

Scientific Research Applications

Phosphodiesterase Inhibition

One of the significant applications of 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 plays a crucial role in hydrolyzing cyclic guanosine monophosphate (cGMP), which is involved in various physiological processes including learning and memory. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against PDE5, making them potential candidates for treating Alzheimer's disease and other cognitive disorders .

Multi-target Drug Design

The compound's structure allows for modifications that can enhance its pharmacological profile. Research indicates that derivatives of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine can be designed to target multiple pathways associated with neurodegenerative diseases. For instance, certain derivatives have been reported to inhibit acetylcholinesterase and prevent amyloid-beta aggregation, which are critical targets in Alzheimer’s disease therapy .

Cardiovascular and Cerebrovascular Applications

The dual-action capability of some derivatives of this compound also shows promise in treating cardiovascular and cerebrovascular diseases. The inhibition of calcium influx through calcium channels alongside acetylcholinesterase inhibition positions these compounds as potential therapeutic agents for conditions such as hypertension and stroke .

Synthetic Approaches

The synthesis of 2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine derivatives typically involves condensation reactions followed by various substitution reactions to introduce functional groups that enhance solubility and biological activity. For example, recent studies have employed metal-free catalysts to facilitate the synthesis in aqueous environments, improving the yield and reducing environmental impact .

Structure-Activity Relationships

The relationship between the chemical structure of these compounds and their biological activity has been extensively studied. Modifications at specific positions on the naphthyridine core can significantly influence potency and selectivity against target enzymes like PDE5 or acetylcholinesterase. Molecular docking studies have provided insights into binding modes that correlate with observed biological activities .

Case Studies

Study Findings
Study on PDE5 inhibitorsIdentified a derivative with an IC50 of 0.056 nM against PDE5; improved aqueous solubility compared to earlier compounds .
Multi-target drug developmentDeveloped compounds that inhibit both acetylcholinesterase and amyloid-beta aggregation; showed promise in preclinical models .
Cardiovascular applicationsDemonstrated dual-action mechanisms beneficial for treating hypertension; potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of benzo[b][1,6]naphthyridine derivatives are highly dependent on substituents at the 2-position and modifications to the carboxylic acid moiety. Key analogs include:

Compound Name Substituent (R) Synthesis Method Yield Aqueous Solubility Key Biological Activity
2-Methyl derivative (Target compound) Methyl Pfitzinger reaction 50–75% Improved PDE5 inhibition
2-Ethyl derivative Ethyl Friedlander annulation 75% Moderate Limited data
2-Benzyl derivative Benzyl Pfitzinger reaction 50% Low MAO inhibition
2-tert-Butoxycarbonyl derivative tert-Butoxycarbonyl Pfitzinger reaction 50% Low Not reported
2-(Phenylsulfonyl) derivative Phenylsulfonyl Not specified N/A Very low Not reported

Key Observations:

  • Solubility: The methyl substituent significantly enhances aqueous solubility compared to bulkier groups like benzyl or tert-butoxycarbonyl, making it more suitable for drug development .
  • Synthetic Efficiency: Mn-catalyzed Friedlander annulation achieves higher yields (75%) for ethyl derivatives compared to traditional Pfitzinger methods (50–75%) .
PDE5 Inhibition (Target Compound)

The 2-methyl derivative exhibits potent PDE5 inhibition (IC₅₀ < 100 nM) and enhances the NO/cGMP/CREB pathway, a critical mechanism for synaptic plasticity in AD . Its improved solubility likely contributes to better bioavailability in vivo compared to analogs like the 2-benzyl derivative, which showed negligible PDE5 activity .

MAO Inhibition (2-Benzyl Derivative)

However, its low solubility limits therapeutic utility .

Ethyl Derivative (Limited Data)

While the 2-ethyl derivative (CAS 519150-65-3) is structurally similar to the methyl analog, its biological profile remains underexplored. Its moderate solubility and synthetic accessibility warrant further investigation .

Biological Activity

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of naphthyridine derivatives, characterized by a fused bicyclic structure. Its molecular formula is C14H15N and it features a carboxylic acid functional group that contributes to its bioactivity.

1. Acetylcholinesterase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

  • Study Findings : In vitro assays demonstrated that derivatives of naphthyridine compounds, including this compound, exhibited significant AChE inhibition with IC50 values in the low micromolar range .

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects through multiple pathways:

  • Reduction of Oxidative Stress : It has been shown to decrease levels of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
  • Modulation of Neuroinflammation : The compound may also modulate inflammatory responses in the brain by inhibiting pro-inflammatory cytokines .

3. Dual Activity as a PDE5 Inhibitor

Recent studies have highlighted the dual role of this compound as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 hydrolyzes cyclic GMP (cGMP), and its inhibition can lead to increased cGMP levels, enhancing vasodilation and potentially improving cognitive functions.

  • Mechanism : By inhibiting PDE5, the compound increases cGMP levels which are linked to improved memory and learning processes .

Case Study 1: Alzheimer's Disease Model

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in:

  • A significant reduction in amyloid-beta plaques.
  • Improved cognitive performance in maze tests compared to control groups .

Case Study 2: In Vitro Neuronal Cell Line Studies

In vitro studies using SH-SY5Y neuronal cell lines demonstrated that treatment with the compound led to:

  • Enhanced cell viability under oxidative stress conditions.
  • Decreased apoptotic markers indicating protective effects against cell death .

Comparative Data Table

Biological ActivityMechanism of ActionReference
AChE InhibitionEnhances cholinergic signaling ,
NeuroprotectionReduces ROS and inflammation ,
PDE5 InhibitionIncreases cGMP levels ,

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid?

Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) or cyclization strategies. For example:

  • Multi-component reactions : Utilize substituted anilines (e.g., 3-methoxyaniline) as starting materials. A novel route involves condensation with aldehydes and ketones under acidic conditions to form the naphthyridine core .
  • Cyclization : Intramolecular [4+2] hetero-Diels-Alder reactions catalyzed by CuBr₂ yield the fused tetracyclic structure with high regioselectivity .
    Optimization Tips :
  • Use sodium acetate in acetic anhydride/acetic acid mixtures to improve reaction efficiency .
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4) .

Q. How can researchers purify and characterize this compound effectively?

Methodological Answer:

  • Purification : Crystallization from ethanol or DMF/water mixtures is preferred for removing byproducts (yields ~57–68%) . For higher purity (>95%), employ preparative HPLC with a C18 column and acetonitrile/water gradient .
  • Characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d₆ to confirm substituent positions (e.g., methyl groups at δ 2.24 ppm) .
    • Mass Spectrometry : Use LC-MS to verify molecular ions (e.g., [M+1]+^+ at m/z 318–466) .
    • IR : Confirm functional groups (e.g., C=O at ~1719 cm1^{-1}) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the compound’s biological activity?

Methodological Answer:

  • In vitro assays :
    • Screen for kinase inhibition (e.g., 3-phosphoinositide-dependent kinase-1) using fluorescence polarization assays .
    • Test cytotoxicity via MTT assays in cancer cell lines (IC₅₀ values) .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across triplicate runs .
  • Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess dose-response relationships .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Replicate studies : Ensure identical conditions (e.g., cell line passages, serum batches) to minimize variability .
  • Analytical validation : Re-analyze compound purity via HPLC and confirm structural integrity with 1H^1H-NMR .
  • Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to verify target engagement if bioactivity discrepancies persist .

Q. What computational approaches are suitable for predicting target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., PDK1, PDB ID: 1W1G) to model binding poses .
  • Pharmacophore modeling : Develop e-pharmacophores based on active site features (e.g., hydrogen bond donors/acceptors) to prioritize derivatives .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.